N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is a complex organic compound that features a benzodioxin ring, a thiophene ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is often introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The final step involves coupling the benzodioxin, thiophene, and piperidine moieties using reagents like carbodiimides or acid chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the piperidine ring using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodioxin ring may interact with hydrophobic pockets, while the thiophene and piperidine rings could form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions could modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: This compound shares the benzodioxin ring but lacks the thiophene and piperidine rings.
2,3-dihydro-1,4-benzodioxin-6-ylmethylamine: This compound has a similar benzodioxin ring but differs in the substituents attached to it.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound also features the benzodioxin ring but has a different functional group attached.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N’-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide is unique due to its combination of the benzodioxin, thiophene, and piperidine rings
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c25-20(21(26)23-16-3-4-17-18(14-16)28-12-11-27-17)22-7-10-24-8-5-15(6-9-24)19-2-1-13-29-19/h1-4,13-15H,5-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZATFVOTZDXOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.